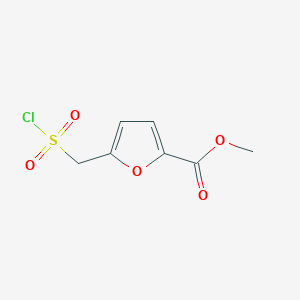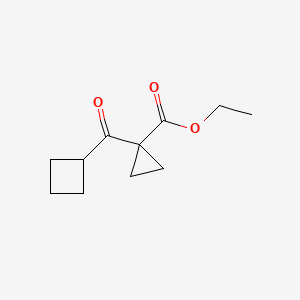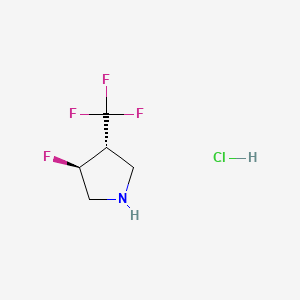
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the fluorine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and applications.
rac-(3R,4S)-3-chloro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans: The presence of a chlorine atom instead of fluorine results in different reactivity and potential uses. The uniqueness of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8ClF4N |
|---|---|
Molecular Weight |
193.57 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1 |
InChI Key |
KHFRGVLNGZQOSZ-VKKIDBQXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C(CN1)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


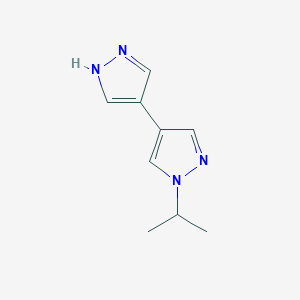
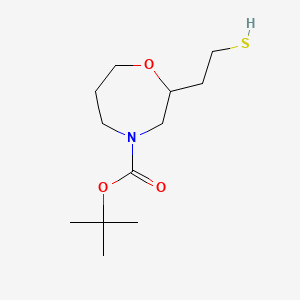
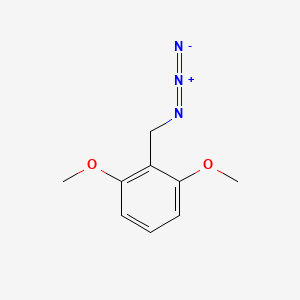
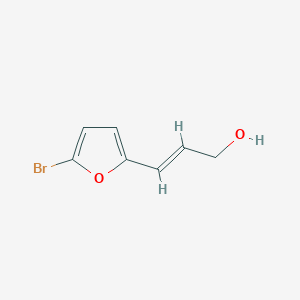
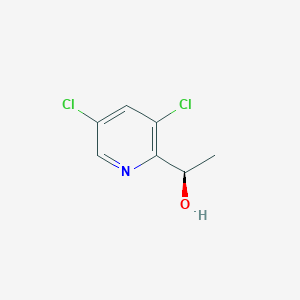
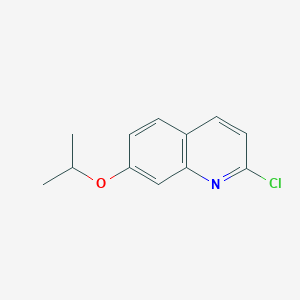
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
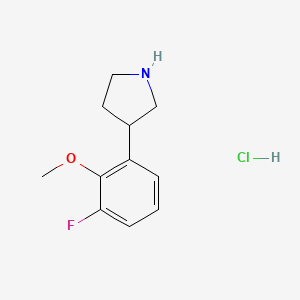
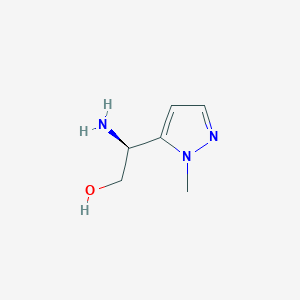
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
